
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea
カタログ番号 B2414606
CAS番号:
1448075-96-4
分子量: 355.358
InChIキー: MBOCUDPLQZGLJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool in studying various biological processes.
科学的研究の応用
Strong Dimerization and Molecular Interaction
- Ureidopyrimidinones, related to the target compound, demonstrate strong dimerization abilities through quadruple hydrogen bonding. This characteristic is significant in the solid state and in solution, highlighting its potential as a building block for supramolecular chemistry. Such molecules are preorganized for dimerization, which is essential for creating complex molecular architectures (Beijer et al., 1998).
Antioxidant Properties
- The antioxidant determination of compounds structurally related to the target compound, showcasing its potential in pharmaceutical and medicinal chemistry for developing treatments with antioxidant capabilities. The ability to scavenge free radicals makes these compounds of interest for therapeutic applications (Abd-Almonuim et al., 2020).
Crystal Structure and Stability
- The crystal structure analysis of compounds similar to the target provides insights into their stability and molecular interactions. Understanding the crystal structure is crucial for applications in drug design and material science, where molecular arrangement plays a critical role in functionality (Jeon et al., 2015).
Environmental Degradation
- Research on the degradation of structurally related sulfonylurea herbicides in soil highlights the environmental implications of using such compounds. This information is vital for assessing the environmental fate of chemicals and their potential impact on ecosystems (Morrica et al., 2001).
Fungicidal Activities
- Compounds containing the urea functionality exhibit excellent fungicidal activities, suggesting potential applications in agriculture for controlling fungal infections. The ability to inhibit fungal growth is critical for ensuring crop health and productivity (Song et al., 2008).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-25-12-4-3-11(5-13(12)26-2)7-18-16(24)22-14-6-15(20-9-19-14)23-10-17-8-21-23/h3-6,8-10H,7H2,1-2H3,(H2,18,19,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOCUDPLQZGLJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3C=NC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(BOC)-8-aminomethyl-2-naphthoic acid
130532-81-9
N-(1-phenylethyl)thiophene-2-carboxamide
313516-35-7

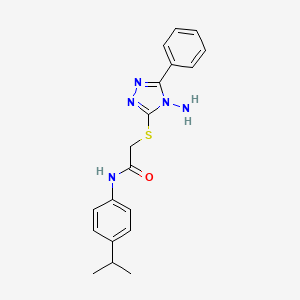

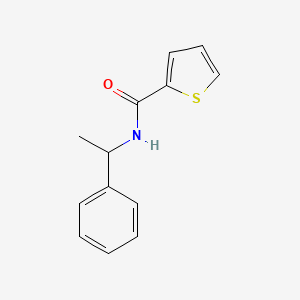
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)
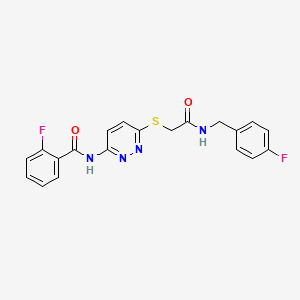
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)
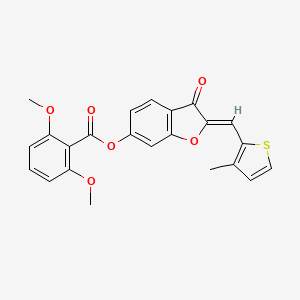
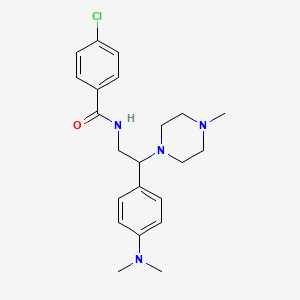
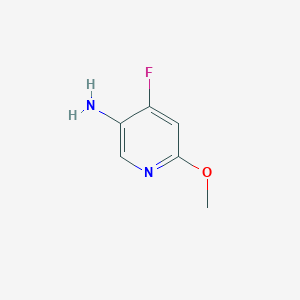
![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)
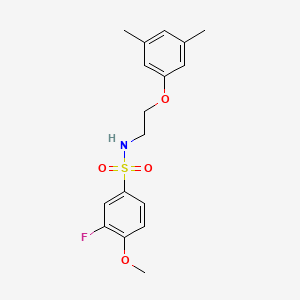
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)